molecular formula C24H19N3O5S B2434696 methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 536706-98-6

methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2434696
CAS No.: 536706-98-6
M. Wt: 461.49
InChI Key: GCCKBLNPYCRQPJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a pyrimidoindole group, a thiomethyl group, and a furan ring attached to a carboxylate group. These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. These groups will have different electronic and steric effects, which could influence the compound’s reactivity and interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Metallation Properties

The synthesis and directed lithiation properties of heteroaryl-2-imidates, including derivatives of thiophene and furan, have been studied to understand their regioselectivity and synthetic utility. These studies have shown almost exclusive C5-lithiation, contrasting with other functionalities that lead to C3-lithiation. This regioselectivity is crucial for the synthesis of various compounds, demonstrating the synthetic utility of C5-lithiated intermediates with various electrophiles (Barcock et al., 1994).

Intramolecular Ring Formation

Research on the thermal and photochemical decompositions of certain methyl furan derivatives has led to the formation of methyl pyrroloquinoline carboxylates. These reactions provide insights into the pathways and conditions favorable for cyclization processes involving phenyl azide and furan moieties (Yakushijin et al., 1982).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnagenone and khellinone have been synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds include derivatives of benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines, indicating their utility in medical research for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Catalysed and Uncatalysed Thermolysis

The study of the thermolysis of dichlorothiophenium bismethoxycarbonylmethylide, both catalysed and uncatalysed, has led to the formation of novel compounds such as methyl chloro-methoxythienofuran carboxylate. This research contributes to the understanding of eliminative rearrangement processes and provides a basis for synthesizing new heterocyclic compounds (Gillespie et al., 1979).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide a detailed analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactions, and assessing its safety and environmental impact .

Properties

IUPAC Name

methyl 5-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-30-15-7-5-6-14(12-15)27-22(28)21-20(17-8-3-4-9-18(17)25-21)26-24(27)33-13-16-10-11-19(32-16)23(29)31-2/h3-12,25H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCKBLNPYCRQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(O5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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